molecular formula C6H2BrClN2 B1447420 4-bromo-5-chloropyridine-2-carbonitrile CAS No. 1256823-76-3

4-bromo-5-chloropyridine-2-carbonitrile

Cat. No.: B1447420
CAS No.: 1256823-76-3
M. Wt: 217.45 g/mol
InChI Key: KKIODOZFQRPYFT-UHFFFAOYSA-N
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Description

4-Bromo-5-chloropyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C6H2BrClN2 It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloropyridine-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method starts with 2-chloropyridine, which undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 4-bromo-2-chloropyridine is then subjected to a cyanation reaction using a reagent such as copper(I) cyanide (CuCN) to introduce the nitrile group at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in obtaining high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products

    Substitution: Products vary depending on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Coupling: Biaryl compounds or other complex structures.

    Reduction: Corresponding amines .

Scientific Research Applications

4-Bromo-5-chloropyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-5-chloropyridine-2-carbonitrile depends on its specific application. In drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and a nitrile group can enhance its binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Similar structure but lacks the nitrile group.

    4-Chloropyridine-2-carbonitrile: Similar structure but lacks the bromine atom.

    2-Bromo-5-fluoropyridine: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

4-Bromo-5-chloropyridine-2-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile substituents on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse chemical entities .

Properties

IUPAC Name

4-bromo-5-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIODOZFQRPYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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